molecular formula C8H6FNO4 B1334147 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone CAS No. 70978-39-1

5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Cat. No.: B1334147
CAS No.: 70978-39-1
M. Wt: 199.14 g/mol
InChI Key: YVTPUCHIOSGVSH-UHFFFAOYSA-N
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Scientific Research Applications

5’-Fluoro-2’-hydroxy-3’-nitroacetophenone has several applications in scientific research:

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

5’-Fluoro-2’-hydroxy-3’-nitroacetophenone plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can be used to prepare 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone via catalytic hydrogenation . This interaction suggests that 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone may act as a substrate or inhibitor in enzymatic reactions, affecting the overall biochemical pathways.

Cellular Effects

The effects of 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering the cellular response and metabolic activities .

Molecular Mechanism

At the molecular level, 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. The compound’s structure allows it to interact with specific sites on enzymes or proteins, thereby modulating their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s activity significantly changes at specific dosage levels . Understanding these dosage effects is crucial for determining the safe and effective use of 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone in research and potential therapeutic applications.

Metabolic Pathways

5’-Fluoro-2’-hydroxy-3’-nitroacetophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting their function and response to external stimuli .

Transport and Distribution

Within cells and tissues, 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in these locations can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

5’-Fluoro-2’-hydroxy-3’-nitroacetophenone can be synthesized from 5-fluoro-2-hydroxyacetophenone via nitration . The nitration process involves the introduction of a nitro group into the aromatic ring of 5-fluoro-2-hydroxyacetophenone. This reaction typically requires a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring .

Chemical Reactions Analysis

5’-Fluoro-2’-hydroxy-3’-nitroacetophenone undergoes various chemical reactions, including:

Comparison with Similar Compounds

5’-Fluoro-2’-hydroxy-3’-nitroacetophenone can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone, particularly the presence of the fluorine atom, which can significantly influence its chemical reactivity and interactions with other molecules.

Properties

IUPAC Name

1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTPUCHIOSGVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374582
Record name 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70978-39-1
Record name 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Fluoro-2-hydroxyacetophenone (20.0 g) was dissolved in concentrated sulphuric acid (150 ml), and the mixture was cooled to -20° C. A mixture of concentrated nitric acid (17.0 ml; s.g. 1.42) in concentrated sulphuric acid (18.0 ml) was then added to it, dropwise with stirring, keeping the temperature of the reaction mixture between -15° and -5° C. The reaction mixture was then allowed to warm up to -5° C. and was poured into iced water (2 liters). The yellow precipitated product was filtered off and recrystallised from ethanol to give 5-fluoro-2-hydroxy-3-nitroacetophenone (11.9 g), m.p. 87°-90° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Conc. HNO3 (22.49 g, 357 mmol) was added to a solution 1-(5-fluoro-2-hydroxyphenyl)ethanone (50 g, 325 mmol) in acetic acid (300 mL) at 0° C. and stirring was continued at 20° C. for 3 h. The reaction mixture was quenched with ice cold water. The separated solid was filtered and washed with cold water and dried to afford 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone (Int-19) (65 g, 98.48% yield) as pale yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 12.6 (1H, s), 8.3-8.2 (1H, dd), 8.2-8.1 (1H, dd), 2.7 (3H, s) ppm.
Name
Quantity
22.49 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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